

In-Depth Technical Guide: The Effect of TH1834 Dihydrochloride on Histone Acetylation

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Compound of Interest

Compound Name: TH1834 dihydrochloride

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Abstract

TH1834 dihydrochloride is a rationally designed small molecule inhibitor that demonstrates high specificity for the histone acetyltransferase (HAT) TIP60 (Tat-interacting protein 60 kDa), also known as KAT5. By targeting TIP60, TH1834 disrupts critical cellular processes, including the DNA damage response (DDR) and apoptosis, making it a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of the mechanism of action of TH1834, with a focus on its effects on histone acetylation. It includes a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to TH1834 Dihydrochloride and TIP60

Histone acetylation is a pivotal epigenetic modification that plays a crucial role in regulating gene expression, DNA repair, and other fundamental cellular processes. This modification is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). The MYST family of HATs, which includes TIP60, is integral to these processes. TIP60 acetylates both histone and non-histone proteins, influencing pathways involved in apoptosis, cell cycle progression, and DNA damage repair.^{[1][2]}

TH1834 was developed through structure-based drug design to specifically target the active binding pocket of TIP60.^{[3][4]} Its inhibitory action on TIP60's acetyltransferase activity underlies

its potential as a therapeutic agent, particularly in sensitizing cancer cells to DNA-damaging agents.

Quantitative Data on the Effects of TH1834 Dihydrochloride

The following tables summarize the key quantitative findings from studies investigating the effects of TH1834.

Table 1: In Vitro Inhibition of TIP60 Activity

Compound	Concentration	Effect on TIP60 Activity	Cell Line	Reference
TH1834	500 μ M	~60% reduction	DT40 (GFP-tagged TIP60)	[3]

Table 2: Effects of TH1834 on Cell Viability and Apoptosis in Breast Cancer Cells

Cell Line	Treatment	Duration	Effect on Cell Viability	Effect on Cytotoxicity	Caspase 3 Activation	Reference
MCF7 (cancer)	500 μ M TH1834	1 hour	Significant reduction	Highly significant increase	~29-fold increase in cleaved caspase 3	[3]
MCF10A (non-tumorigenic)	500 μ M TH1834	1 hour	No significant reduction	Significant increase	Unchanged	[3]

Table 3: Effect of TH1834 on DNA Damage Response

Cell Line	Treatment	Observation	Reference
MCF7	1-hour pre-treatment with 500 μ M TH1834 followed by 2 Gy Ionizing Radiation (IR)	Increased number of γ H2AX foci (unrepaired DNA damage)	[5]
MCF10A	1-hour pre-treatment with 500 μ M TH1834 followed by 2 Gy Ionizing Radiation (IR)	No significant increase in the number of γ H2AX foci	[5]

Table 4: Specificity of TH1834's Effect on Histone Acetylation

Histone Mark	Cell Line	Treatment with TH1834	Observation	Implication	Reference
H4K16Ac	Breast Cancer Cells	Not specified	Unaffected	Demonstrates specificity against the related HAT MOF	[3]
H4K8Ac	Breast Cancer Cells	Not specified	Unaffected	Suggests specificity of TIP60 inhibition	[3]
Acetylated Histone H4	H1975 / A549 (Lung Cancer)	Dose-dependent (unspecified concentrations) for 48 hours	Downregulation	Inhibition of TIP60 enzymatic activity	[6]

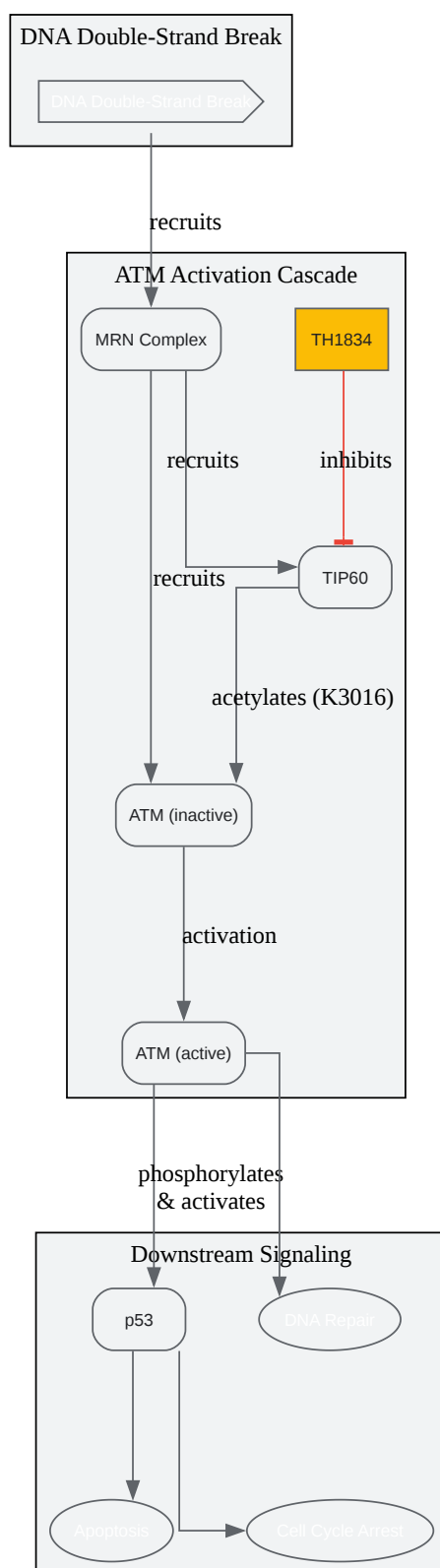
Signaling Pathways and Mechanisms of Action

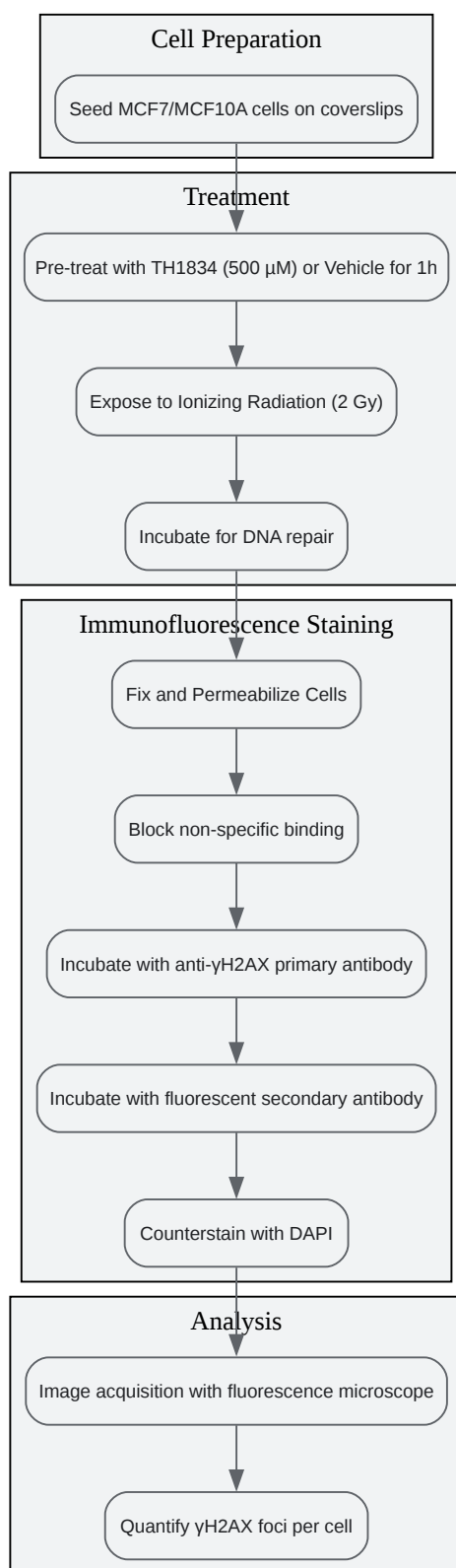
TH1834's primary mechanism of action is the inhibition of TIP60's acetyltransferase activity. This has significant downstream consequences, particularly in the context of the DNA damage response.

The TIP60-ATM-p53 Signaling Pathway in DNA Damage Response

Upon DNA double-strand breaks (DSBs), the Mre11-Rad50-Nbs1 (MRN) complex recruits both TIP60 and the ATM (Ataxia-Telangiectasia Mutated) kinase to the site of damage. TIP60-mediated acetylation of ATM on lysine 3016 is a critical step for the full activation of ATM's kinase activity.^{[7][8]} Activated ATM then phosphorylates a range of downstream targets, including the tumor suppressor protein p53. Phosphorylation of p53 stabilizes it and promotes the transcription of genes involved in cell cycle arrest and apoptosis, such as PUMA.^{[9][10]}

By inhibiting TIP60, TH1834 prevents the efficient activation of ATM, thereby impairing the DNA damage response and leading to an accumulation of unrepaired DNA damage. This sensitizes cancer cells to DNA-damaging agents like ionizing radiation.





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